molecular formula C13H16ClN3 B262741 (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine

(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine

Cat. No. B262741
M. Wt: 249.74 g/mol
InChI Key: YHLPHFDIOWRIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine, also known as AGN 2979, is a selective histamine H3 receptor antagonist. It is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 is a selective histamine H3 receptor antagonist. Histamine H3 receptors are located in the central nervous system and play a role in regulating neurotransmitter release. (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 binds to the histamine H3 receptor and blocks its activity, leading to increased neurotransmitter release. This mechanism of action has been shown to improve cognitive function and reduce inflammation in animal models.
Biochemical and Physiological Effects:
(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 has been shown to improve cognitive function in animal models. It has also been shown to reduce inflammation and regulate appetite. These effects are thought to be mediated through the histamine H3 receptor and increased neurotransmitter release.

Advantages and Limitations for Lab Experiments

(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 is a small molecule drug that can be easily synthesized in large quantities and high purity. It has been extensively studied in animal models and has shown promising results in improving cognitive function, reducing inflammation, and regulating appetite. However, there are some limitations to its use in lab experiments. For example, it may not be suitable for use in certain cell lines or animal models, and its effects may vary depending on the disease being studied.

Future Directions

There are many potential future directions for the study of (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979. One area of focus could be its potential therapeutic applications in Alzheimer's disease and Parkinson's disease. Another area of focus could be its potential use in regulating appetite and treating obesity. Additionally, further research could be done to better understand its mechanism of action and potential side effects. Overall, (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 is a promising drug that has the potential to be used in the treatment of various diseases.

Synthesis Methods

The synthesis of (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 involves the reaction of 4-chlorobenzyl chloride with 3-imidazol-1-yl-propylamine in the presence of a base. The reaction proceeds through nucleophilic substitution and yields (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 as a white solid with a purity of over 99%. The synthesis method has been optimized to produce (4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 in large quantities and high purity.

Scientific Research Applications

(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine 2979 has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and obesity. It has been shown to improve cognitive function, reduce inflammation, and regulate appetite in animal models.

properties

Product Name

(4-Chlorobenzyl)-(3-imidazol-1-yl-propyl)amine

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C13H16ClN3/c14-13-4-2-12(3-5-13)10-15-6-1-8-17-9-7-16-11-17/h2-5,7,9,11,15H,1,6,8,10H2

InChI Key

YHLPHFDIOWRIRY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNCCCN2C=CN=C2)Cl

Canonical SMILES

C1=CC(=CC=C1CNCCCN2C=CN=C2)Cl

Origin of Product

United States

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